9-[4-phenyl-6-(9-phenyl-3-dibenzofuranyl)-1,3,5-triazin-2-yl]-9H-Carbazole 9-[4-phenyl-6-(9-phenyl-3-dibenzofuranyl)-1,3,5-triazin-2-yl]-9H-Carbazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18478193
InChI: InChI=1S/C39H24N4O/c1-3-12-25(13-4-1)28-18-11-21-34-36(28)31-23-22-27(24-35(31)44-34)38-40-37(26-14-5-2-6-15-26)41-39(42-38)43-32-19-9-7-16-29(32)30-17-8-10-20-33(30)43/h1-24H
SMILES:
Molecular Formula: C39H24N4O
Molecular Weight: 564.6 g/mol

9-[4-phenyl-6-(9-phenyl-3-dibenzofuranyl)-1,3,5-triazin-2-yl]-9H-Carbazole

CAS No.:

Cat. No.: VC18478193

Molecular Formula: C39H24N4O

Molecular Weight: 564.6 g/mol

* For research use only. Not for human or veterinary use.

9-[4-phenyl-6-(9-phenyl-3-dibenzofuranyl)-1,3,5-triazin-2-yl]-9H-Carbazole -

Specification

Molecular Formula C39H24N4O
Molecular Weight 564.6 g/mol
IUPAC Name 9-[4-phenyl-6-(9-phenyldibenzofuran-3-yl)-1,3,5-triazin-2-yl]carbazole
Standard InChI InChI=1S/C39H24N4O/c1-3-12-25(13-4-1)28-18-11-21-34-36(28)31-23-22-27(24-35(31)44-34)38-40-37(26-14-5-2-6-15-26)41-39(42-38)43-32-19-9-7-16-29(32)30-17-8-10-20-33(30)43/h1-24H
Standard InChI Key YYPONTOPGKFJRM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C3C4=C(C=C(C=C4)C5=NC(=NC(=N5)C6=CC=CC=C6)N7C8=CC=CC=C8C9=CC=CC=C97)OC3=CC=C2

Introduction

Molecular Structure and Chemical Identity

Structural Composition

9-[4-Phenyl-6-(9-phenyl-3-dibenzofuranyl)-1,3,5-triazin-2-yl]-9H-carbazole (CAS: 2389176-42-3) features a carbazole core linked to a triazine ring substituted with phenyl and dibenzofuran groups. Its molecular formula is C₃₉H₂₄N₄O, with a molecular weight of 564.6 g/mol . The carbazole unit contributes rigidity and hole-transport capabilities, while the triazine moiety enhances electron-deficient characteristics, making the compound suitable for charge-transfer applications .

Key Structural Features:

  • Carbazole Core: A nitrogen-containing heterocycle known for its thermal stability and luminescent properties.

  • 1,3,5-Triazine Ring: A symmetric electron-deficient ring that facilitates n-type semiconductor behavior.

  • Dibenzofuran Substituent: An oxygen-containing fused aromatic system that improves solubility and modulates emissive properties.

Spectroscopic and Crystallographic Data

Single-crystal X-ray diffraction studies of analogous compounds reveal monoclinic or triclinic crystal systems with space groups such as P21/ n or P-1 . The planar arrangement of the triazine and carbazole units promotes π-π stacking, critical for solid-state luminescence. UV-Vis spectroscopy typically shows absorption maxima in the range of 300–400 nm, with emission spectra varying based on substituent effects .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step coupling reactions, often employing palladium-catalyzed cross-coupling methodologies. A representative route includes:

  • Formation of the Dibenzofuran Moiety: Cyclization of biphenyl ether derivatives under acidic conditions.

  • Triazine Ring Construction: Cyclotrimerization of nitriles or stepwise assembly using cyanuric chloride.

  • Carbazole Integration: Buchwald-Hartwig amination or Suzuki-Miyaura coupling to attach the carbazole unit to the triazine core .

Industrial-Scale Production

Industrial synthesis optimizes yield and purity through continuous flow reactors and high-throughput screening. Key challenges include minimizing byproducts like dehalogenated intermediates and ensuring regioselectivity in triazine substitution.

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) of related carbazole-triazine derivatives shows decomposition temperatures exceeding 400°C, attributed to the rigid aromatic framework . Differential scanning calorimetry (DSC) reveals glass transition temperatures (T₉) between 120–150°C, suitable for vacuum deposition in device fabrication .

Electronic Properties

The compound’s HOMO and LUMO levels are critical for optoelectronic applications:

PropertyValue (eV)MethodSource
HOMO-5.83 to -5.96Cyclic Voltammetry
LUMO-2.71 to -2.88DFT Calculations
Energy Band Gap (ΔE)3.12–3.25UV-Vis Analysis

The dibenzofuran group elevates the LUMO level compared to non-substituted analogs, reducing exciton binding energy.

Optoelectronic Applications

Organic Light-Emitting Diodes (OLEDs)

The compound’s bipolar charge-transport capability makes it a candidate for host materials in blue-emitting OLEDs. In devices, it demonstrates:

  • External Quantum Efficiency (EQE): Up to 12% in prototype configurations.

  • Commission Internationale de l’Éclairage (CIE) Coordinates: (0.15, 0.10), indicating deep-blue emission .

Thermally Activated Delayed Fluorescence (TADF)

Solid-state samples exhibit TADF with delayed fluorescence lifetimes of 47–463 ms, depending on substitution patterns . The small singlet-triplet energy gap (ΔEₛₜ < 0.2 eV) enables efficient reverse intersystem crossing (RISC) .

Comparative Analysis with Analogous Compounds

Structural Analogues

CompoundKey DifferencesApplication Impact
9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9H-carbazoleLacks dibenzofuran; narrower bandgapLower EQE in OLEDs
3-(2-Dibenzofuranyl)-9H-carbazoleNo triazine; unipolar transportLimited to hole-transport layers

Performance Metrics

Challenges and Future Directions

Stability Issues

Despite high thermal stability, photo-oxidation of the dibenzofuran moiety under prolonged UV exposure remains a concern. Encapsulation strategies using atomic layer deposition (ALD) are under investigation.

Scalability and Cost

Palladium catalysts and multi-step synthesis contribute to high production costs. Research into iron- or nickel-based catalytic systems aims to reduce expenses.

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